molecular formula C13H18N2O3 B363698 Tert-butyl n-[(phenylcarbamoyl)methyl]carbamate CAS No. 27904-92-3

Tert-butyl n-[(phenylcarbamoyl)methyl]carbamate

Cat. No.: B363698
CAS No.: 27904-92-3
M. Wt: 250.29g/mol
InChI Key: SXMVQSMVZIZWDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl n-[(phenylcarbamoyl)methyl]carbamate is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. This compound is known for its stability and ease of removal under mild conditions, making it a valuable tool in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl n-[(phenylcarbamoyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature. The reaction proceeds smoothly to give the desired product in high yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high throughput. The reaction conditions are optimized to minimize waste and maximize yield .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl n-[(phenylcarbamoyl)methyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl n-[(phenylcarbamoyl)methyl]carbamate has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in peptide synthesis and other organic transformations.

    Biology: Employed in the synthesis of biologically active molecules and enzyme inhibitors.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.

    Industry: Applied in the production of agrochemicals and polymers

Mechanism of Action

The mechanism of action of tert-butyl n-[(phenylcarbamoyl)methyl]carbamate involves the formation of a stable carbamate linkage. This linkage is resistant to hydrolysis under neutral and basic conditions but can be cleaved under acidic conditions. The compound acts as a protecting group by temporarily masking the reactivity of amines, allowing for selective reactions to occur at other functional groups .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl carbamate
  • Phenyl carbamate
  • Methyl carbamate
  • Ethyl carbamate

Uniqueness

Tert-butyl n-[(phenylcarbamoyl)methyl]carbamate is unique due to its dual protection capability, providing both steric hindrance and electronic stabilization. This makes it particularly useful in complex synthetic sequences where selective deprotection is required .

Conclusion

This compound is a versatile compound with significant applications in organic synthesis, biology, medicine, and industry. Its stability and ease of removal make it an invaluable tool for chemists working on complex synthetic projects.

Biological Activity

Tert-butyl n-[(phenylcarbamoyl)methyl]carbamate (CAS No. 27904-92-3) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound belongs to the class of carbamates, which are esters or salts of carbamic acid. Carbamates are known for their diverse biological activities, including neurotoxicity and potential therapeutic effects. The specific structure of this compound suggests that it may interact with various biological targets, influencing enzymatic activities and cellular processes.

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in neurotransmission. Specifically, it has been shown to inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft. This inhibition can lead to increased levels of acetylcholine, resulting in enhanced cholinergic signaling.

Enzyme Inhibition Studies

Research indicates that compounds with similar structures exhibit varying degrees of AChE inhibition. For instance, studies have reported IC50 values for related carbamates ranging from 1.60 to 311.0 µM, demonstrating a spectrum of inhibitory potency against AChE and butyrylcholinesterase (BChE) . The specific IC50 value for this compound remains to be determined but is expected to fall within this range due to structural similarities.

Neurotoxic Effects

Carbamates are known for their neurotoxic potential, particularly in preweaning rats, where exposure can lead to acute neurotoxicity . The mechanism often involves the accumulation of acetylcholine at synapses due to AChE inhibition, leading to overstimulation of cholinergic receptors. This can result in symptoms such as muscle twitching, respiratory distress, and even death at high doses.

Therapeutic Potential

Conversely, the inhibition of AChE also presents therapeutic opportunities. Compounds that inhibit this enzyme are being explored for their potential in treating neurodegenerative diseases such as Alzheimer's disease. The ability of this compound to modulate cholinergic signaling could be beneficial in enhancing cognitive function in affected individuals.

Case Studies and Research Findings

Several studies have investigated the biological activity of carbamate derivatives, providing insights into their pharmacological profiles:

  • Acute Toxicity Studies : Research has demonstrated significant acute toxicity associated with various N-methyl carbamates in animal models. For example, a study on a mixture of N-methyl carbamate pesticides revealed dose-dependent neurotoxic effects .
  • Inhibition Profiles : A comparative analysis of different carbamates indicated that those with phenyl substituents often exhibit stronger AChE inhibition than their aliphatic counterparts . This suggests that this compound may possess enhanced inhibitory properties.
  • Protective Effects Against Neurodegeneration : Some studies have explored the protective effects of carbamate derivatives against oxidative stress induced by amyloid-beta peptide (Aβ). Compounds similar to this compound have shown moderate protective effects in cell cultures exposed to Aβ .

Data Table: Comparison of Biological Activities

Compound NameAChE Inhibition IC50 (µM)Neurotoxic EffectsTherapeutic Potential
This compoundTBDYesPossible
Aldicarb40YesLimited
Carbaryl57YesLimited
Methomyl88YesLimited

Properties

IUPAC Name

tert-butyl N-(2-anilino-2-oxoethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-13(2,3)18-12(17)14-9-11(16)15-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXMVQSMVZIZWDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

7.67 g (40.0 mmol) of EDCl was added to 50 ml of THF solution of 3.50 g (20.0 mmol) of Boc-Gly-OH (manufactured by Tokyo Chemical Industry Co., Ltd), and 1.82 ml (20.0 mmol) of aniline, followed by stirring for 6 hours at room temperature. After a reaction mixture was concentrated under reduced pressure, the concentrate was extracted by adding water and ethyl acetate. After an organic layer was washed with brine (two times for each), and the organic layer was dried over sodium sulfate. After the drying agent was separated by filtration, the filtrate was concentrated under reduced pressure, thereby obtaining crude amide. The obtained amide compound was purified by a silica gel column chromatography (hexane/ethyl acetate=2/1 to 1/1 (volume ratio)), thereby obtaining 4.85 g of the product with a yield of 96.9%.
Name
Quantity
7.67 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
1.82 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
96.9%

Synthesis routes and methods II

Procedure details

1.27 g (1.19 mmol) of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride, 681 mg (5.04 mmol) of 1-hydroxybenzotriazole and 0.95 ml (6.82 mmol) of triethylamine were added to 1.15 g (6.56 mmol) of t-butoxycarbonylglycine in 20 ml of dichloromethane under cooling in an ice bath, and they were stirred at room temperature overnight. Ethyl acetate was added to the reaction mixture, and the product was washed with 0.1 N hydrochloric acid and then with a saturated aqueous sodium hydrogencarbonate solution. The organic layer was dried over anhydrous sodium sulfate and then concentrated under reduced pressure to obtain the title compound.
Quantity
1.27 g
Type
reactant
Reaction Step One
Quantity
681 mg
Type
reactant
Reaction Step One
Quantity
0.95 mL
Type
reactant
Reaction Step One
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.